REACTION_SMILES
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[CH2:12]1[CH2:13][NH:14][CH2:15][CH2:16][NH:17]1.[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH2:30]>>[c:2]1([N:14]2[CH2:13][CH2:12][NH:17][CH2:16][CH2:15]2)[n:3][cH:4][n:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cc(Cl)ncn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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FC(F)(F)c1cc(N2CCNCC2)ncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |